Methyl 4-nitrobenzofuran-2-carboxylate
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Overview
Description
Methyl 4-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7NO5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitrobenzofuran-2-carboxylate typically involves the nitration of benzofuran-2-carboxylic acid followed by esterification. One common method includes the nitration of benzofuran-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitrobenzofuran-2-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-Aminobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Ester Hydrolysis: 4-Nitrobenzofuran-2-carboxylic acid.
Scientific Research Applications
Methyl 4-nitrobenzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic electronic materials and as a building block for the synthesis of functionalized polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl 4-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzofuran-2-carboxylate: Known for its diverse biological activities.
Ethyl 4-nitrobenzofuran-2-carboxylate: Similar structure but with an ethyl ester group.
4-Nitrobenzofuran-2-carboxylic acid: The carboxylic acid derivative without the ester group.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
Biological Activity
Methyl 4-nitrobenzofuran-2-carboxylate is a compound that belongs to the class of benzofuran derivatives, which have gained attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications. The findings are supported by various case studies and research data.
This compound has the following chemical structure:
- Molecular Formula : C10H7NO4
- Molecular Weight : 207.17 g/mol
This compound features a nitro group that enhances its reactivity and biological activity.
Target Interactions
Benzofuran derivatives, including this compound, interact with various biological targets leading to significant pharmacological activities. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : It can influence cell signaling pathways, affecting gene expression and cellular metabolism.
Biochemical Pathways
The compound is known to interact with multiple biochemical pathways, particularly those related to oxidative stress and metabolic regulation. Its role in these pathways is crucial for understanding its therapeutic potential.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast carcinoma (MDA-MB-231) and cervical carcinoma (HeLa) cells. For instance, IC50 values indicate significant antiproliferative activity, with values ranging from 0.08 to 0.19 μM in certain derivatives .
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast) | 0.08 - 0.19 |
HeLa (Cervical) | Similar range |
CEM (Leukemia) | Data pending |
Antibacterial and Antiviral Activity
In addition to its anticancer effects, this compound has shown promising antibacterial and antiviral activities. The presence of the nitro group is believed to contribute significantly to these properties, enhancing the compound's ability to disrupt bacterial cell membranes and viral replication processes.
Urease Inhibition
Recent studies have highlighted the urease inhibitory potential of benzofuran derivatives. This compound was found to exhibit competitive inhibition against urease enzymes, with IC50 values indicating effective inhibition compared to standard drugs like thiourea .
Study on Anticancer Activity
A study published in Nature explored the anticancer effects of this compound derivatives against several cancer cell lines. The results indicated that compounds within this class could induce apoptosis and cause cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .
Comparative Analysis
A comparative analysis of various benzofuran derivatives revealed that this compound exhibited superior activity compared to other synthesized compounds. This was attributed to its unique structural features that enhance interaction with biological targets .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 4-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 |
InChI Key |
COIJXHJRVZLFJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
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